molecular formula C14H21ClN2O2 B8161836 3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide

3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide

Cat. No.: B8161836
M. Wt: 284.78 g/mol
InChI Key: JWOMORLLIKLWMU-UHFFFAOYSA-N
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Description

3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide is an organic compound with a complex structure that includes an aminoethoxy group, a phenyl ring, and a cyclopropylpropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(2-aminoethoxy)benzaldehyde with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethoxy)phenylacetamide: Similar structure with different substituents.

    N-(3-Chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide: Shares some structural features but has different functional groups.

    Homovanillic amide derivatives: These compounds have similar amide linkages and phenyl rings.

Uniqueness

3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

3-[4-(2-aminoethoxy)phenyl]-N-cyclopropylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-9-10-18-13-6-1-11(2-7-13)3-8-14(17)16-12-4-5-12;/h1-2,6-7,12H,3-5,8-10,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOMORLLIKLWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=C(C=C2)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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